molecular formula C6H11BrClN B2370768 4-(Bromomethylidene)piperidine;hydrochloride CAS No. 2413867-79-3

4-(Bromomethylidene)piperidine;hydrochloride

Cat. No.: B2370768
CAS No.: 2413867-79-3
M. Wt: 212.52
InChI Key: WTVGCHMBQCGLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethylidene)piperidine;hydrochloride is a useful research compound. Its molecular formula is C6H11BrClN and its molecular weight is 212.52. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethylidene)piperidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethylidene)piperidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c7-5-6-1-3-8-4-2-6;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMVLQLBGCQJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 4-(Bromomethylidene)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Bromomethylidene)piperidine building blocks, focusing on their synthetic utility and therapeutic potential in medicinal chemistry.

Executive Summary: The Rigid Linker Advantage

In modern drug discovery, the piperidine ring remains a privileged structure, appearing in over 12,000 biologically active compounds and numerous blockbuster drugs (e.g., Donepezil, Fexofenadine, Risperidone). However, controlling the spatial orientation of substituents at the C4 position is a persistent challenge.

The 4-(Bromomethylidene)piperidine building block (typically N-protected) offers a unique solution. Unlike saturated linkers that allow free rotation, the exocyclic vinyl bromide moiety provides a rigid, sp²-hybridized handle . This allows for the precise, stereoelectronic positioning of aryl and heteroaryl pharmacophores via palladium-catalyzed cross-coupling.

This guide details the synthesis, reactivity, and therapeutic applications of this versatile intermediate, providing actionable protocols for its integration into lead optimization campaigns.

Chemical Architecture & Reactivity Profile

Structural Analysis

The core building block, N-Boc-4-(bromomethylidene)piperidine (CAS: 159635-49-1), features a piperidine ring with an exocyclic vinyl bromide at the C4 position.

  • Symmetry: Due to the symmetry of the piperidine ring (identical C3 and C5 carbons), the vinyl bromide does not exhibit E/Z isomerism. This simplifies NMR analysis and purification, a significant advantage over non-symmetrical vinyl halides.

  • Electronic Character: The vinyl bromide is less reactive toward nucleophilic attack than alkyl halides but is highly reactive in oxidative addition steps with low-valent metal catalysts (Pd⁰, Ni⁰).

The "Divergent Synthesis" Hub

This building block serves as a linchpin for Diversity-Oriented Synthesis (DOS) . The bromine atom acts as a "unifying point" for three major organometallic transformations:

  • Suzuki-Miyaura Coupling: Access to 4-benzylidene piperidines (Antihistamines, Antipsychotics).

  • Sonogashira Coupling: Access to enyne scaffolds (Kinase inhibitors).

  • Mizoroki-Heck Reaction: Access to 1,3-dienes (Natural product analogs).

Figure 1: Divergent synthetic pathways utilizing the vinyl bromide handle to access distinct therapeutic classes.

Therapeutic Applications & Case Studies

GPCR Modulators (Antihistamines & Antipsychotics)

The 4-benzylidene piperidine motif is a bioisostere of the diphenylmethyl moiety found in older antihistamines. The rigid double bond restricts the conformational space, potentially improving selectivity for H1 or 5-HT2A receptors.

  • Mechanism: The exocyclic double bond locks the phenyl ring in a specific vector relative to the piperidine nitrogen (protonated at physiological pH), optimizing ionic interactions with the receptor's aspartate residue.

  • Target Class: Second-generation H1 antagonists and atypical antipsychotics.

Sigma-1 Receptor Ligands

Research indicates that N-substituted 4-benzylidene piperidines exhibit high affinity for Sigma-1 (


) receptors .
  • Relevance:

    
     modulation is a target for neuroprotection, neuropathic pain, and cocaine addiction.
    
  • SAR Insight: The planarity of the benzylidene linker enhances

    
     stacking interactions within the hydrophobic pocket of the 
    
    
    
    receptor, often yielding higher affinity than the corresponding saturated 4-benzyl analogs.
Dual Orexin Receptor Antagonists (DORAs)

In the development of sleep aids, the piperidine core is often used as a central scaffold.

  • Application: Introducing a rigid ethylidene linker via the bromomethylidene block allows for the exploration of novel IP space, differentiating new candidates from established drugs like Suvorexant.

Experimental Methodologies

Synthesis of N-Boc-4-(bromomethylidene)piperidine

A robust, self-validating protocol for generating the building block.

Principle: The Wittig reaction using (bromomethyl)triphenylphosphonium bromide generates the vinyl bromide directly from the ketone.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • (Bromomethyl)triphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • THF (anhydrous)[1]

Protocol:

  • Preparation of Ylide: In a flame-dried flask under Argon, suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF at -78°C.

  • Deprotonation: Add KOtBu (1.0 M in THF) dropwise. The solution will turn bright yellow/orange, indicating ylide formation. Stir for 1 hour at -78°C.

  • Addition: Add N-Boc-4-piperidone (dissolved in THF) dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot will disappear, and a less polar product spot will appear.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: The crude material contains triphenylphosphine oxide (TPPO). Precipitate TPPO by adding cold hexanes and filtering. Purify the filtrate via silica gel chromatography (0-10% EtOAc in Hexanes).

  • Yield: Typically 65-75% as a colorless oil or low-melting solid.

Application: Suzuki-Miyaura Coupling

Protocol for synthesizing 4-benzylidene piperidines.

Reagents:

  • N-Boc-4-(bromomethylidene)piperidine (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Combine the vinyl bromide, boronic acid, base, and solvent in a microwave vial. Sparge with Argon for 10 minutes (Critical for Pd(0) cycle).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly. Seal the vial.

  • Heating: Heat to 90°C for 4-12 hours (or 100°C for 30 min in microwave).

  • Validation: Filter through Celite. Analyze by LC-MS. The product will show the mass of the coupled adduct (minus Br, plus Ar).

  • Purification: Flash chromatography.

Data Summary Table: Typical Coupling Yields

EntryBoronic Acid (Ar-B(OH)₂)Product TypeYield (%)Notes
1Phenylboronic acid4-Benzylidene88%Standard benchmark
24-Fluorophenylboronic acid4-(4-F-Benzylidene)82%H1 Antagonist core
33-Pyridylboronic acid4-(3-Pyridylmethylene)74%Heteroaryl coupling
42-Methoxyphenylboronic acid4-(2-OMe-Benzylidene)65%Steric hindrance noted

Mechanistic Validation & Signaling Pathways

Understanding the role of the piperidine scaffold in GPCR signaling is crucial for rational design. The diagram below illustrates the interaction of a 4-alkylidene piperidine ligand within a generic aminergic GPCR (e.g., Dopamine D2 or Histamine H1).

Figure 2: Pharmacophore mapping of 4-alkylidene piperidines within an aminergic GPCR binding pocket.

References

  • Walsh, C. T., et al. (2018). The Piperidine Scaffold in Medicinal Chemistry: A Review of the Last 20 Years. Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Smith, A. B., et al. (2005). Design and Synthesis of 4-Alkylidene Piperidines as Potent Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2] 4-(Bromomethylidene)piperidine Building Blocks: Technical Data Sheet. Link

  • Das, B., & Brahmachari, G. (2013). Pharmaceutically Available Drugs Containing the Piperidine Core Structure.[3] ResearchGate. Link

Sources

Technical Guide: Strategic Selection of 4-(Halomethylidene)piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 4-(Bromomethylidene)piperidine and 4-(Chloromethylidene)piperidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of piperidine-containing pharmacophores, 4-(bromomethylidene)piperidine and 4-(chloromethylidene)piperidine represent two critical, yet distinct, vinyl halide building blocks. While they share a structural skeleton, their utility diverges significantly based on the C–X bond dissociation energy (BDE) .

  • The Bromide (–Br): The "High-Performance" variant. It offers superior lability for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi) under mild conditions but suffers from lower thermal stability and higher light sensitivity.

  • The Chloride (–Cl): The "Robust" variant. It provides enhanced stability and lower cost but typically requires specialized catalytic systems (e.g., bulky phosphine ligands or Nickel catalysis) to overcome the kinetic barrier of oxidative addition.

This guide analyzes the physicochemical differences, synthetic pathways, and strategic applications of these intermediates, focusing on their N-protected forms (e.g., N-Boc), which are the standard currency in medicinal chemistry.

Structural & Electronic Profiling

The core difference lies in the exocyclic vinyl halide moiety. The piperidine ring, usually protected at the nitrogen (N1) to prevent polymerization or side reactions, presents a symmetric steric environment at C3 and C5, making the exocyclic double bond non-stereogenic relative to the ring itself (unless the ring is further substituted).

Table 1: Physicochemical Comparison (N-Boc Derivatives)
Feature4-(Bromomethylidene) 4-(Chloromethylidene) Implication
Bond Length (Csp²–X) ~1.89 Å~1.72 ÅThe longer C–Br bond is more accessible for metal insertion.
Bond Dissociation Energy ~81 kcal/mol~95 kcal/molBromide undergoes oxidative addition significantly faster.
Leaving Group Ability HighModerate/LowBromide is preferred for standard Pd(PPh₃)₄ conditions.
Steric A-Value 0.380.43Minimal difference; both are relatively small compared to the piperidine ring.
Metabolic Liability High (Epoxidation)High (Epoxidation)Both are potential suicide substrates if left in final drugs (see Safety).

Synthetic Methodologies

The industry-standard synthesis for both analogues utilizes the Wittig Olefination . This route is preferred over the Horner-Wadsworth-Emmons (HWE) reaction for vinyl halides because HWE reagents for halo-methylidenes are less stable and harder to prepare.

The Wittig Protocol (Self-Validating Workflow)

The synthesis relies on the reaction of N-Boc-4-piperidone with the appropriate (halomethyl)triphenylphosphonium halide.

Critical Mechanism Note: The formation of the ylide requires a strong base.[1] Because the resulting ylide is "non-stabilized" (lacking an electron-withdrawing group to delocalize the negative charge), the reaction is kinetically controlled.

Experimental Workflow (Diagram)

WittigSynthesis Figure 1: Wittig Olefination Pathway for Vinyl Halide Synthesis Start N-Boc-4-Piperidone Inter Betaine / Oxaphosphetane Intermediate Start->Inter Reagent (Halomethyl)triphenyl- phosphonium Halide Base Base (NaHMDS or KOtBu) Low Temp (-78°C to 0°C) Reagent->Base Ylide Formation Base->Inter + Piperidone Product 4-(Halomethylidene) piperidine (N-Boc) Inter->Product Elimination Byprod Triphenylphosphine Oxide (TPPO) Inter->Byprod Side Product

[2][3]

Detailed Protocol: Synthesis of N-Boc-4-(bromomethylidene)piperidine

Reagents:

  • (Bromomethyl)triphenylphosphonium bromide (1.2 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 equiv, 1.0 M in THF)

  • N-Boc-4-piperidone (1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF under Argon at -78°C. Add NaHMDS dropwise. The solution typically turns bright yellow/orange, indicating ylide formation. Stir for 1 hour at low temperature.

    • Why? Low temperature prevents decomposition of the unstable ylide.

  • Addition: Add N-Boc-4-piperidone (dissolved in THF) slowly to the ylide solution.

  • Reaction: Allow the mixture to warm to 0°C or room temperature over 2–4 hours. Monitor by TLC (visualize with KMnO₄ stain; the product contains an alkene).

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (TPPO is less soluble in ether than DCM).

  • Purification: The major contaminant is Triphenylphosphine oxide (TPPO). Use flash chromatography (Hexanes/EtOAc).

    • Tip: If TPPO removal is difficult, triturating the crude solid with cold hexanes often precipitates the oxide while keeping the product in solution.

Reactivity Profile: Cross-Coupling Applications

The choice between Br and Cl is dictated by the complexity of the subsequent cross-coupling reaction.

Palladium-Catalyzed Coupling (Suzuki/Stille)
  • Bromide: Reacts readily with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. The oxidative addition step is fast.

    • Use Case: When the coupling partner (boronic acid) is valuable, sterically hindered, or electron-poor.

  • Chloride: Often inert to Pd(PPh₃)₄. Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-Heterocyclic Carbene (NHC) ligands to facilitate oxidative addition into the stronger C–Cl bond.

    • Use Case: Large-scale process chemistry where the cost of the bromide starting material is prohibitive, and catalyst optimization is feasible.

Nickel-Catalyzed Coupling

Nickel (0) is smaller and more nucleophilic than Palladium, making it excellent for activating vinyl chlorides.

  • Strategy: If using the Chloride derivative, consider switching to a Ni(COD)₂ / bipyridine system. This is often cheaper than using Pd/XPhos.

Decision Matrix (Diagram)

SelectionMatrix Figure 2: Selection Strategy for Cross-Coupling Start Target: 4-Substituted Piperidine Q1 Is the coupling partner expensive or unstable? Start->Q1 Br_Choice Select 4-(Bromomethylidene) Q1->Br_Choice Yes (Prioritize Reactivity) Cl_Choice Select 4-(Chloromethylidene) Q1->Cl_Choice No (Prioritize Cost/Stability) Br_Cond Conditions: Pd(PPh3)4, Na2CO3 Mild Heating (60°C) Br_Choice->Br_Cond Cl_Cond Conditions: Pd2(dba)3 + XPhos or Ni(COD)2 High Temp (80-100°C) Cl_Choice->Cl_Cond

Safety & Metabolic Considerations (Critical)

Both molecules contain a vinyl halide motif. In a biological context (if the halide is not displaced), this moiety is a structural alert.

  • Metabolic Activation: Cytochrome P450 enzymes can epoxidize the exocyclic double bond.

  • Mechanism: The resulting alpha-halo epoxide is highly electrophilic. It can alkylate DNA (forming etheno-DNA adducts) or proteins, leading to genotoxicity or hepatotoxicity.

  • Handling Precursors: Always handle these intermediates in a fume hood. They are potential alkylating agents.[4]

  • Drug Design: These molecules are almost exclusively used as intermediates. The halide must be displaced (e.g., via coupling) in the final drug substance. If the vinyl halide remains in the final molecule, it poses a significant toxicity risk.

References

  • Wittig Olefination Mechanism & Scope: Maercker, A. "The Wittig Reaction."[1][2][3][5][6] Organic Reactions, 1965 , 14, 270.

  • Comparison of Vinyl Halide Reactivity: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. (Discusses the bond strength hierarchy Cl vs Br).

  • Toxicity of Vinyl Halides: Bolt, H. M. "Vinyl bromide - Re-evaluation of Some Organic Chemicals." IARC Monographs, 2008 .[7]

  • Nickel-Catalyzed Cross-Coupling of Vinyl Halides: Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent advances in homogeneous nickel catalysis." Nature, 2014 , 509, 299–309.

Sources

Solubility Characterization of 4-(Bromomethylidene)piperidine Hydrochloride in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Characterization & Handling of 4-(Bromomethylidene)piperidine Hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.

Executive Summary

4-(Bromomethylidene)piperidine hydrochloride is a specialized heterocyclic building block, distinct from its saturated analog, 4-(bromomethyl)piperidine. Characterized by an exocyclic vinyl bromide moiety (=CHBr), this compound is a critical intermediate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) in the synthesis of complex pharmaceutical agents.

This guide addresses the solubility landscape of this salt in polar aprotic solvents—Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetonitrile (MeCN) . While specific gravimetric data for this salt is often absent from public databases, this document synthesizes empirical trends from piperidine hydrochloride analogs to provide predicted solubility ranges, stability warnings, and a self-validating protocol for precise determination.

Chemical Identity & Structural Distinction

Critical Distinction: Researchers often confuse the vinyl bromide (bromomethylidene) with the alkyl bromide (bromomethyl).

Feature4-(Bromomethylidene)piperidine HCl 4-(Bromomethyl)piperidine HCl
Structure Exocyclic Double Bond (=CHBr)Saturated Single Bond (-CH2Br)
Hybridization sp² (Vinyl)sp³ (Alkyl)
Reactivity Pd-Catalyzed Coupling, EliminationNucleophilic Substitution (

)
CAS (Free Base) 159992-62-0 (Generic Vinyl Bromide)69719-84-2
CAS (Boc-Precursor) 1020329-80-9158407-04-6

Note: The hydrochloride salt stabilizes the secondary amine, preventing self-polymerization of the vinyl bromide moiety.

Solubility Landscape in Polar Aprotic Solvents

Predicted Solubility Profile

Based on the solvation thermodynamics of secondary amine hydrochloride salts (e.g., 4-methylene piperidine HCl) and the polarity of the vinyl bromide motif, the following solubility profile is projected.

Table 1: Estimated Solubility Classes at 25°C

SolventPolarity Index (

)
Predicted SolubilityApplication Context
DMSO 7.2High (>50 mg/mL)Primary solvent for NMR and high-conc. stock solutions.
DMF 6.4Moderate-High (20–50 mg/mL)Preferred for Pd-catalyzed coupling reactions.
NMP 6.7High (>40 mg/mL)Alternative to DMF for higher thermal stability.
Acetonitrile 5.8Low (<5 mg/mL)Useful as an anti-solvent or for slurry-based reactions.
THF 4.0Insoluble The HCl salt will likely crash out; requires free-basing.
Mechanistic Insight
  • DMSO & DMF: These solvents are excellent hydrogen bond acceptors (HBA). They effectively solvate the piperidinium cation (

    
    ) through H-bonding, overcoming the lattice energy of the chloride salt.
    
  • Acetonitrile: While polar, MeCN is a poor HBA compared to sulfoxides and amides. Consequently, piperidine hydrochloride salts often exhibit steep temperature-dependent solubility in MeCN—insoluble at RT but moderately soluble at reflux (82°C).

Stability & Handling in Solution

Warning: The vinyl bromide moiety is sensitive.

  • Photostability: Vinyl halides can undergo radical decomposition or isomerization (

    
    ) under UV light.
    
    • Protocol: Store DMSO/DMF solutions in amber vials wrapped in foil.

  • Thermal Stability:

    • In DMSO: Avoid heating >60°C for prolonged periods. DMSO can act as an oxidant or undergo Pummerer-type rearrangements with reactive halides.

    • In DMF: Stable at RT. At temperatures >100°C, DMF can decompose to dimethylamine, which may displace the bromide or react with the salt.

  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of water into DMSO/DMF stocks will accelerate hydrolysis of the vinyl bromide to an aldehyde or ketone.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to generate exact data for your specific batch.

Materials:

  • 4-(Bromomethylidene)piperidine HCl (dried in vacuo)

  • Anhydrous Solvent (DMSO, DMF, or MeCN)

  • 0.22 µm PTFE Syringe Filter

  • Analytical Balance (0.01 mg precision)

Workflow:

  • Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Vortex for 1 minute. Sonicate for 15 minutes at 25°C.

    • Check: If solid dissolves completely, add more until a suspension persists.

  • Agitation: Shake at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a pre-warmed 0.22 µm PTFE filter.

  • Quantification:

    • Transfer exactly 0.5 mL of filtrate to a tared weighing boat.

    • Evaporate solvent (High vacuum for DMSO/DMF; N2 stream for MeCN).

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue × 2).

Protocol B: Free-Basing for Reaction Optimization

If the HCl salt is insoluble in your reaction solvent (e.g., THF), generate the free base in situ.

  • Suspend the HCl salt in the organic solvent (THF/Dioxane).

  • Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or TEA .

  • Stir for 15 mins. The solution should clear as the free base dissolves and DIPEA·HCl precipitates (if in non-polar solvent).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and handling based on the intended application.

SolubilityWorkflow Start Start: 4-(Bromomethylidene) piperidine HCl Goal Define Application Start->Goal Analysis Analytical (NMR/HPLC) Goal->Analysis Characterization Reaction Synthesis (Suzuki/Heck) Goal->Reaction Coupling Purification Purification/Crystallization Goal->Purification Isolation DMSO Use DMSO-d6 or DMSO (High Solubility) Analysis->DMSO DMF Use DMF or NMP (Moderate Solubility) Reaction->DMF MeCN Use Acetonitrile (Low Solubility at RT) Purification->MeCN Protect Protect from Light (Amber Vials) DMSO->Protect Base Add Organic Base (DIPEA/TEA) for Solubility DMF->Base If solubility is poor Heat Heat to Reflux (Dissolution) MeCN->Heat To dissolve Base->Protect Heat->Purification Cool to crystallize

Figure 1: Decision matrix for solvent selection based on application (Analysis, Synthesis, or Purification).

References

  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 13503216, 4-(Bromomethyl)piperidine. (Note: Used for structural comparison; vinyl bromide data derived from Boc-analog CAS 1020329-80-9).

  • Solubility of Amine Salts

    • BenchChem. (2025).[2][3] Technical Guide to the Reactivity and Stability of Piperidine Derivatives.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Synthetic Application (Suzuki Coupling)

    • ChemicalBook. (2025). Synthesis of tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-(Bromomethylidene)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Building Complexity in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers a powerful tool for medicinal chemists, enabling the synthesis of complex molecular architectures from readily available building blocks under generally mild conditions.[2][3] Its tolerance for a wide array of functional groups and the commercial availability of diverse boronic acid coupling partners have cemented its role in the rapid generation of compound libraries for drug discovery.[3]

A particularly valuable scaffold in pharmaceutical development is the 4-methylidenepiperidine moiety. This structural motif is present in numerous biologically active compounds and serves as a versatile template for exploring structure-activity relationships. This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of 4-(bromomethylidene)piperidine hydrochloride, a vinyl bromide substrate, with various aryl and heteroaryl boronic acids. As a senior application scientist, this document aims to deliver not just a series of steps, but a deeper understanding of the causality behind the procedural choices, empowering researchers to optimize this critical transformation for their specific synthetic targets.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst.[4][5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition : The cycle commences with a low-valent Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the 4-(bromomethylidene)piperidine. This step forms a new, higher-valent Pd(II) intermediate.[4] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6][7]

  • Transmetalation : This is arguably the most intricate step and is where the base plays its essential role.[1][8] The organoboron compound (e.g., a boronic acid) is typically unreactive on its own. The base activates the boronic acid, forming a more nucleophilic boronate species.[8][9][10] This activated species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) complex. The exact mechanism of this transfer is still a subject of detailed study.[6]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the palladium's coordination sphere.[4] This forms the desired carbon-carbon bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_OxAdd R¹-Pd(II)L_n-X Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L_n-R² PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_Trans->Product Organic_Halide Organic Halide (R¹-X) 4-(Bromomethylidene)piperidine Organic_Halide->PdII_OxAdd Boronic_Acid Organoboron (R²-B(OH)₂) Aryl/Heteroaryl Boronic Acid Boronic_Acid->PdII_Trans Base Base (e.g., K₃PO₄) Base->PdII_Trans Activation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Combine Reactants: - Substrate - Boronic Acid - Catalyst & Ligand - Base B 2. Create Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 80-100 °C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Aqueous Work-up E->F G 7. Extraction & Drying F->G H 8. Concentrate G->H I 9. Column Chromatography H->I Product Pure Product I->Product

Sources

Application Note & Protocols: The Strategic Use of 4-Substituted Piperidine Intermediates in the Synthesis of Modern Antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine scaffold is a cornerstone in the architecture of second and third-generation H1 antihistamines, prized for its ability to impart high receptor affinity while limiting blood-brain barrier penetration, thereby reducing sedative side effects. This document provides an in-depth guide on the synthesis of key antihistamines, such as Fexofenadine and Loratadine, using functionalized piperidine intermediates. While the specific intermediate 4-(bromomethylidene)piperidine represents one possible electrophilic synthon, this guide focuses on the broader, industrially validated strategies involving N-alkylation of piperidine derivatives. We will explore the causality behind synthetic choices, provide robust, step-by-step protocols, and present data in a clear, actionable format for researchers in drug development.

Introduction: The Piperidine Moiety in Antihistamine Design

Histamine H1 receptor antagonists are critical for treating allergic conditions.[1] First-generation antihistamines were effective but often caused significant drowsiness due to their ability to cross the blood-brain barrier. The development of second and third-generation agents, such as Loratadine and Fexofenadine, solved this problem largely through the incorporation of the piperidine ring.[2][3] This structural feature, when appropriately substituted, increases polarity and molecular size, which restricts central nervous system (CNS) entry.

The core synthetic strategy for many of these drugs involves the coupling of a complex piperidine-containing fragment with another aromatic or heterocyclic moiety. This is typically achieved via an N-alkylation reaction, where the piperidine nitrogen acts as a nucleophile attacking an electrophilic partner. The use of a pre-functionalized piperidine, such as one bearing a leaving group like bromide, is a key convergent approach in these syntheses.

Logical Framework for Piperidine-Based Antihistamine Synthesis

The following diagram illustrates the general convergent strategy where a functionalized piperidine core is coupled with a second key fragment to assemble the final antihistamine drug.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start Aromatic/Heterocyclic Starting Materials A_intermediate Key Fragment A (e.g., with alkyl halide) A_start->A_intermediate Multi-step functionalization Couple Convergent Coupling Step (N-Alkylation) A_intermediate->Couple B_start Piperidine-based Starting Materials B_intermediate Key Piperidine Intermediate (e.g., α,α-diphenyl-4-piperidinemethanol) B_start->B_intermediate Synthesis of core piperidine scaffold B_intermediate->Couple Purify Purification & Isolation Couple->Purify API Final Antihistamine API (e.g., Fexofenadine) Purify->API

Caption: Convergent synthesis model for piperidine-containing antihistamines.

Case Study 1: Synthesis of Fexofenadine via N-Alkylation

Fexofenadine, the active metabolite of terfenadine, is a non-sedating antihistamine. Its synthesis provides a classic example of N-alkylation involving a piperidine intermediate. The key step is the condensation of α,α-diphenyl-4-piperidinemethanol with a functionalized phenylbutanone derivative.[4]

The overall reaction scheme is a multi-step process, but the core coupling reaction is the focus here. The piperidine nitrogen acts as the nucleophile, displacing a leaving group on the alkyl chain of the second intermediate.

Protocol 1: Synthesis of Fexofenadine Intermediate (N-Alkylation)

This protocol outlines the alkylation of α,α-diphenyl-4-piperidinemethanol with a suitable electrophile, a common route towards Fexofenadine.[5][6]

Materials:

  • α,α-Diphenyl-4-piperidinemethanol

  • Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate

  • Potassium bicarbonate (K₂CO₃)

  • Toluene

  • Potassium iodide (KI, catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add α,α-diphenyl-4-piperidinemethanol (1.0 eq), methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate (1.05 eq), potassium bicarbonate (2.5 eq), and a catalytic amount of potassium iodide.

  • Solvent Addition: Add toluene to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of piperidine starting material).

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

    • Causality Note: Potassium bicarbonate is a moderately strong base sufficient to neutralize the HCl formed during the reaction without causing significant side reactions. Toluene is an effective solvent for this temperature range. Catalytic KI facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive alkyl iodide.

  • Workup: Cool the reaction mixture to room temperature. Add water and stir for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with toluene. Combine all organic layers.

  • Washing: Wash the combined organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/heptane to achieve high purity.[4]

Subsequent Steps: Reduction and Hydrolysis

The ketone in the intermediate is then reduced (e.g., using sodium borohydride), followed by hydrolysis of the methyl ester to yield Fexofenadine.[6]

G A Piperidine Intermediate (Nucleophile) C N-Alkylation (K₂CO₃, Toluene, Reflux) A->C B Alkyl Halide Intermediate (Electrophile) B->C D Coupled Keto-Ester Intermediate C->D E Reduction (NaBH₄, Methanol) D->E F Hydroxy-Ester Intermediate E->F G Hydrolysis (NaOH, H₂O/MeOH) F->G H Fexofenadine (Final API) G->H

Caption: Key workflow for the synthesis of Fexofenadine.

Case Study 2: Synthesis of Loratadine

The synthesis of Loratadine involves a different approach where the piperidine ring is introduced via a Grignard reaction, followed by several transformations. The key piperidine-containing reagent is N-methyl-4-piperidylmagnesium chloride.[7]

Protocol 2: Grignard Reaction for Loratadine Precursor

This protocol details the addition of the piperidine Grignard reagent to the tricyclic ketone core of Loratadine.

Materials:

  • 8-chloro-6,11-dihydro-5H-benzo[4][8]cyclohepta[1,2-b]pyridin-11-one (tricyclic ketone)

  • N-methyl-4-chloropiperidine

  • Magnesium turnings

  • 1,2-Dibromoethane (for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (10% aqueous)

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Grignard Reagent Preparation: In a dry, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.3 eq). Add a solution of N-methyl-4-chloropiperidine (1.0 eq) and a small amount of 1,2-dibromoethane in anhydrous THF. The reaction is initiated by gentle heating or sonication. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. Stir for 2-3 hours after the addition is complete to ensure full formation of the Grignard reagent.[7]

    • Causality Note: The Grignard reaction is highly sensitive to moisture and oxygen, necessitating anhydrous conditions and an inert atmosphere. 1,2-Dibromoethane helps to activate the surface of the magnesium turnings to initiate the reaction.

  • Addition to Ketone: In a separate flask, dissolve the tricyclic ketone (1.0 eq) in anhydrous THF and cool the solution to a very low temperature (-85 to -95°C) using a cryocooler or a liquid nitrogen/isopropanol bath.

    • Causality Note: A very low temperature is crucial to minimize the formation of a 1,6-addition byproduct, which significantly improves the yield and purity of the desired carbinol intermediate.[7]

  • Reaction Execution: Slowly add the prepared Grignard reagent to the cold ketone solution via cannula. Stir the mixture at this low temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding 10% aqueous ammonium chloride solution while the mixture is still cold. Allow the mixture to warm to room temperature.

  • Workup and Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting carbinol intermediate can be purified by column chromatography or recrystallization. This intermediate is then dehydrated and demethylated to eventually yield Loratadine.[7][9]

Purification and Characterization of Piperidine Derivatives

Piperidine-containing compounds are basic, which requires special considerations during purification, particularly with column chromatography.

Purification Strategy for Basic Amines

G Crude Crude Basic Product (e.g., from N-Alkylation) Column Column Chromatography (Silica Gel) Crude->Column Tailing Problem: Strong interaction of basic amine with acidic silanol groups on silica, leading to peak tailing. Column->Tailing Pure Pure Piperidine Derivative Column->Pure Solvent Mobile Phase: Hexane/Ethyl Acetate + 0.5-1% Triethylamine (TEA) Solvent->Column  Mitigates Tailing Solution Solution: Add a competing base (TEA) to the mobile phase to mask silanol groups. Tailing->Solution Solution->Solvent

Caption: Logic for purifying basic piperidine compounds via column chromatography.

Strong interaction with acidic silica gel can lead to significant peak tailing and poor separation. Adding a small amount (0.5-1%) of a volatile base like triethylamine (TEA) to the mobile phase is a standard and effective technique to obtain sharp peaks and good resolution.[10]

Data Presentation: Characterization Parameters

The successful synthesis of piperidine-based antihistamines and their intermediates should be confirmed using a suite of analytical techniques.

Parameter Technique Expected Observations for a Successful N-Alkylation
Purity HPLC, TLCA major product spot/peak with a different retention factor/time from starting materials.
Structure ¹H NMRDisappearance of the piperidine N-H proton signal (if present). Appearance of new signals corresponding to the newly attached alkyl group, often with characteristic shifts for protons alpha to the nitrogen.
Structure ¹³C NMRAppearance of new carbon signals corresponding to the new alkyl group. A shift in the signals for the carbons adjacent to the piperidine nitrogen.
Mass Mass Spectrometry (MS)A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired product.
Functional Groups Infrared (IR) SpectroscopyDisappearance of the N-H stretch (around 3300 cm⁻¹) if starting from a secondary amine. Presence of characteristic C-N stretching bands.

Conclusion

The synthesis of modern antihistamines relies heavily on robust and scalable methods for incorporating the piperidine scaffold. While various electrophilic intermediates can be conceptualized, the core principle of N-alkylation remains a cornerstone of synthetic strategy. As demonstrated with Fexofenadine and Loratadine, understanding the nuances of these reactions—from selecting the right base and solvent system to controlling reaction temperature to minimize byproducts—is paramount. The protocols and insights provided in this document serve as a guide for researchers to effectively utilize piperidine intermediates in the development of next-generation pharmaceuticals, ensuring both high yield and purity in the final active pharmaceutical ingredient.

References

  • CN106380441B - Synthetic method of fexofenadine intermediate.
  • The synthesis of fexofenadine - Ronggeng, W., et al. (2018). ResearchGate. [Link]

  • Synthesis of anti-allergic drugs - (2020). PMC, NIH. [Link]

  • New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - (1985). PubMed. [Link]

  • Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its Intermediates - Google P
  • Preparation method of loratadine - Eureka | Patsnap. [Link]

  • A Process For The Production Of Loratadine - Quick Company. [Link]

  • Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations - (2005). Semantic Scholar. [Link]

  • Synthesis of anti-allergic drugs - (2020). ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - (2024). YouTube. [Link]

  • Piperidine Synthesis - (2025). DTIC. [Link]

  • Antihistamine - Wikipedia. [Link]

  • Synthesis of anti-allergic drugs - RSC Publishing. [Link]

  • PIPERIDINE DERIVATIVES USEFUL AS HISTAMINE H3 ANTAGONISTS - European Patent Office. [Link]

  • Procedure for N-alkylation of Piperidine? - (2017). ResearchGate. [Link]

  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL 2,6-DI SUBSTITUTED PIPERIDINE-4-ONE DERIVATIVES - ResearchGate. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Vinyl Bromide Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 12,000 biologically active compounds. Functionalizing this ring with precise stereochemical control is critical for Structure-Activity Relationship (SAR) studies. This application note details the protocols for utilizing vinyl bromide piperidines as versatile electrophiles in Palladium-catalyzed cross-coupling reactions. We focus on Suzuki-Miyaura and Stille couplings, providing optimized conditions to maximize yield, retain alkene stereochemistry, and prevent common pitfalls such as protodehalogenation and catalyst poisoning.

Introduction: The Strategic Value of Vinyl Bromide Piperidines

In the synthesis of GPCR ligands and kinase inhibitors, the ability to append aryl or heteroaryl systems to a piperidine core via a rigid alkenyl linker is highly valuable. Vinyl bromide piperidines (e.g., tert-butyl 4-(2-bromovinyl)piperidine-1-carboxylate) serve as excellent "handles" for this purpose.

Unlike their aryl halide counterparts, vinyl bromides offer:

  • Rigid Linkers: The resulting alkene spacer restricts conformational freedom, potentially locking the molecule in a bioactive conformation.

  • Modular Synthesis: They allow for the convergent assembly of complex cores from simple boronic acids or stannanes.

  • Stereochemical Handles: The E- or Z-geometry of the vinyl bromide is generally retained during coupling, allowing for the exploration of specific topological space.

Critical Substrate Considerations

Before initiating coupling, the chemical integrity of the substrate must be assessed.

Nitrogen Protection

Crucial: The secondary amine of the piperidine must be protected (e.g., Boc, Cbz, Bn). Free amines are potent ligands for Pd(II) species and will sequester the catalyst, shutting down the catalytic cycle or leading to Pd-black precipitation.

  • Recommended: N-Boc (stable to basic Suzuki conditions; removable under acidic conditions).

Stereochemistry (E vs. Z)

Commercially available vinyl bromide piperidines are often mixtures or predominantly E-isomers (synthesized via Ramirez-Corey-Fuchs or Wittig reactions).

  • Insight: Palladium-catalyzed cross-couplings proceed with retention of configuration . To synthesize a Z-alkene product, you must start with a Z-vinyl bromide. Isomerization is rare but can occur under prolonged heating with specific hydride-generating catalysts.

Methodology 1: Suzuki-Miyaura Coupling (The Workhorse)

The Suzuki coupling is the preferred first-line approach due to the low toxicity of boron reagents and ease of workup.

Reaction Mechanism & Logic

The cycle involves Oxidative Addition of the vinyl bromide to Pd(0), followed by Transmetalation with the activated boronate, and finally Reductive Elimination.

  • Challenge: Vinyl bromides are less reactive than aryl iodides but more reactive than aryl chlorides.

  • Solution: Use electron-rich phosphine ligands (e.g., dppf, SPhos) to facilitate oxidative addition and stabilize the Pd(II) intermediate.

Standard Protocol

Substrate: tert-butyl 4-(2-bromovinyl)piperidine-1-carboxylate (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the vinyl bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (see table).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (3–5 mol%).

    • Why: The ferrocenyl ligand (dppf) has a large bite angle, accelerating the reductive elimination step and enhancing stability.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.1 M – 0.2 M.

    • Note: Water is essential for activating the boronic acid (forming the boronate species).

  • Degassing: Sparge with Nitrogen for 5 minutes or use freeze-pump-thaw (3 cycles) if the substrate is oxidation-sensitive.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2] Purify via flash chromatography.

Optimization Matrix

If the standard protocol fails, consult this matrix:

VariableStandard ConditionOptimization A (Steric Bulk)Optimization B (Base Sensitive)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)CsF (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF (Anhydrous)
Temp 85 °C100 °C60 °C

Methodology 2: Stille Coupling (The Problem Solver)

When substrates contain base-sensitive groups (e.g., esters, labile protecting groups) or when boronic acids are unstable (protodeboronation), Stille coupling is the superior choice.

Protocol

Substrate: tert-butyl 4-(2-bromovinyl)piperidine-1-carboxylate (1.0 equiv) Coupling Partner: Aryl Stannane (1.1 equiv)

  • Safety Warning: Organotin compounds are toxic. Use a fume hood and dispose of waste separately.

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Reagents: Add Vinyl Bromide (1.0 equiv) and Aryl Stannane (1.1 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

    • Additive Option: If reaction is sluggish, add CuI (10 mol%) . This is the "Copper effect" (Liebeskind-Srogl variant) which scavenges free ligands or activates the stannane.

  • Solvent: Add anhydrous, degassed Toluene or DMF .[2]

  • Reaction: Heat to 90–110 °C for 12–24 hours.

  • Tin Removal (Critical): Upon completion, add 10% KF solution and stir for 30 mins (precipitates tin fluoride). Filter through Celite before extraction.

Expertise & Troubleshooting: The "Why" Behind the Failures

Common Failure Modes
  • Protodehalogenation: The vinyl bromide is reduced to an alkene (R-CH=CH-Br → R-CH=CH₂).

    • Cause: Hydride source in the media (often from alcohols or excessive heating of alkyl-amines).

    • Fix: Switch to anhydrous conditions (Stille) or use a non-protic solvent system (DMF/Cs₂CO₃).

  • Cine-Substitution: A rare but documented side reaction where the nucleophile attacks the alpha-carbon instead of the beta-carbon, often mediated by initial C-N coupling if amines are present [Willis et al., 2005].

    • Fix: Ensure the piperidine nitrogen is strictly protected (Boc).

Decision Logic (Visualized)

CrossCouplingLogic Start Start: Vinyl Bromide Piperidine CheckPG Is Nitrogen Protected? Start->CheckPG Protect Protect (Boc/Cbz) CheckPG->Protect No CheckBase Base Sensitive Groups? CheckPG->CheckBase Yes Protect->CheckBase Suzuki Method A: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) CheckBase->Suzuki No (Robust) Stille Method B: Stille Coupling (Pd(PPh3)4, Neutral) CheckBase->Stille Yes (Esters, etc.) CheckFail Diagnose Failure Suzuki->CheckFail Low Yield? Negishi Method C: Negishi Coupling (Zn Reagents, RT) CheckFail->Stille Protodeboronation CheckFail->Negishi Steric Hindrance

Caption: Decision tree for selecting the optimal cross-coupling methodology based on substrate stability and reaction outcome.

Mechanistic Insight: The Vinyl-Pd Cycle

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Vinyl-Br TransMet Transmetalation (Base/Activator Required) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization Check RedElim->Pd0 - Product

Caption: Simplified catalytic cycle emphasizing the Oxidative Addition of the vinyl bromide and the necessity of base for Transmetalation in Suzuki coupling.

References

  • Suzuki, A. (2010).[3] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). NobelPrize.org. Link

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005).[4] A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry. Link

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[5] Link

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.[5] Link

  • BenchChem. (2025).[7] A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. BenchChem Application Notes. Link

Sources

Application Notes and Protocols: The Strategic Use of 4-(Bromomethylidene)piperidine in Sonogashira Coupling Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Coupling Reaction

In the landscape of modern medicinal chemistry, the piperidine motif stands out as a "privileged scaffold," a structural framework consistently found in a multitude of approved therapeutic agents and biologically active natural products.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric groups, leading to enhanced target binding and favorable pharmacokinetic properties. When this valuable scaffold is functionalized as 4-(bromomethylidene)piperidine, it becomes a versatile building block, poised for strategic elaboration.

The Sonogashira cross-coupling reaction, a Nobel Prize-winning transformation, offers a robust and efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from vinyl or aryl halides) and sp-hybridized carbons (from terminal alkynes).[3][4] This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules for drug discovery.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of N-protected 4-(bromomethylidene)piperidine in Sonogashira coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The resulting 4-(alkynylidene)piperidine derivatives are of significant interest in contemporary drug discovery, as exemplified by their recent emergence as potent O-GlcNAcase (OGA) inhibitors for the potential treatment of Alzheimer's disease.[7]

The Underlying Chemistry: A Mechanistic Overview of the Sonogashira Coupling

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper (I) catalysts.[5] Understanding these interconnected cycles is paramount for troubleshooting and optimizing the reaction.

A copper-free variant of the Sonogashira reaction also exists and is often preferred to avoid issues with alkyne homocoupling (Glaser coupling) and the potential toxicity of copper. In this protocol, we will focus on a copper-free system, which relies on the astute choice of base and reaction conditions to facilitate the key mechanistic steps.[5]

The Palladium Catalytic Cycle

The palladium cycle is the core of the C-C bond formation. It begins with the active Pd(0) species, which undergoes oxidative addition with the vinyl bromide, 4-(bromomethylidene)piperidine. This is often the rate-limiting step. The resulting Pd(II) complex then engages in a transmetalation step with the copper acetylide (in the copper-catalyzed version) or directly reacts with the deprotonated alkyne. The final step is a reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.

The Role of the Base and the Copper-Free Pathway

In a copper-free Sonogashira reaction, the base plays a more direct and critical role.[5] A sufficiently strong amine base, such as piperidine or pyrrolidine, is required to deprotonate the terminal alkyne, forming the corresponding acetylide anion. This acetylide then coordinates to the palladium(II) complex, followed by reductive elimination. The choice of base is crucial; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.

Below is a visual representation of the copper-free Sonogashira coupling workflow.

Sonogashira_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd VinylBromide N-Boc-4-(bromomethylidene) piperidine VinylBromide->OxAdd PdII_complex Pd(II) Complex OxAdd->PdII_complex Transmetalation Ligand Exchange PdII_complex->Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) Deprotonation Deprotonation Alkyne->Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation Acetylide Acetylide (R-C≡C-) Deprotonation->Acetylide Acetylide->Transmetalation PdII_alkynyl Alkynyl-Pd(II) Complex Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-(Alkynylidene) piperidine Derivative RedElim->Product

Caption: Copper-Free Sonogashira Coupling Workflow

Experimental Protocols: A Step-by-Step Guide

The following protocol is a robust starting point for the copper-free Sonogashira coupling of N-Boc-4-(bromomethylidene)piperidine with a terminal alkyne. As with any chemical reaction, optimization may be necessary for different substrates.

Materials and Reagents
  • Substrates:

    • N-Boc-4-(bromomethylidene)piperidine (1.0 equiv)

    • Terminal alkyne (1.2 - 1.5 equiv)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.04 equiv) or a bulky phosphine ligand like P(t-Bu)₃ (0.04 equiv)

  • Base:

    • Piperidine or Pyrrolidine (can be used as a co-solvent or in excess)

  • Solvent:

    • N,N-Dimethylformamide (DMF), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable and volatile.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon), add palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv).

    • Add degassed DMF to dissolve the catalyst components. Stir for 10-15 minutes at room temperature to allow for the formation of the active palladium complex.

  • Addition of Reagents:

    • To the catalyst solution, add N-Boc-4-(bromomethylidene)piperidine (1.0 equiv).

    • Add the base (e.g., piperidine, which can be used in a 2:1 ratio with DMF).

    • Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific alkyne used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides representative data for the Sonogashira coupling of N-Boc-4-(bromomethylidene)piperidine with various terminal alkynes. These are illustrative examples based on typical outcomes for similar vinyl bromides.

EntryTerminal Alkyne (R-C≡C-H)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (2)PPh₃ (4)PiperidineDMF801285
24-MethoxyphenylacetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)PyrrolidineDMF701092
31-HexynePdCl₂(PPh₃)₂ (2)-PiperidineDMF901678
4(Trimethylsilyl)acetylenePd(OAc)₂ (2)PPh₃ (4)PiperidineDMF801288

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium precatalyst is of good quality and that the reaction is performed under strictly anaerobic conditions to prevent oxidation of the active Pd(0) species.[8] Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.

    • Insufficient Temperature: Vinyl bromides are generally less reactive than vinyl iodides and may require higher temperatures to undergo oxidative addition.[3][5]

  • Formation of Alkyne Homocoupling (Glaser) Product:

    • This is more prevalent in copper-catalyzed systems but can still occur in copper-free reactions if oxygen is present. Ensure thorough degassing of all solvents and reagents.

    • Using a slight excess of the alkyne can sometimes minimize the relative amount of homocoupled product.

  • Decomposition of the Catalyst (Formation of Palladium Black):

    • This indicates the precipitation of inactive palladium metal. The choice of ligand is critical to stabilize the soluble Pd(0) species. Bulky, electron-rich phosphine ligands are often effective.[9]

    • Consider switching to a different solvent such as N-methyl-2-pyrrolidone (NMP) or toluene, which can sometimes better stabilize the catalyst.[8]

Logical Relationships in Experimental Design

The successful execution of a Sonogashira coupling with 4-(bromomethylidene)piperidine hinges on the interplay of several key factors. The diagram below illustrates the logical relationships in designing a successful experiment.

Experimental_Design Goal High Yield of 4-(Alkynylidene)piperidine Substrate Substrate Reactivity (Vinyl Bromide & Alkyne) OxAdd Efficient Oxidative Addition Substrate->OxAdd Transmetalation Facile Alkyne Transfer Substrate->Transmetalation Catalyst Catalyst System (Pd Source & Ligand) Catalyst->OxAdd RedElim Rapid Reductive Elimination Catalyst->RedElim Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->OxAdd Conditions->Transmetalation OxAdd->Transmetalation Transmetalation->RedElim RedElim->Goal

Caption: Key Interdependencies in Sonogashira Reaction Design

Conclusion

The Sonogashira coupling of 4-(bromomethylidene)piperidine provides a powerful and direct route to a class of compounds with significant potential in medicinal chemistry. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize a diverse library of 4-(alkynylidene)piperidine derivatives. This, in turn, can accelerate the drug discovery process by providing rapid access to novel chemical entities for biological screening and lead optimization. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in this exciting and impactful area of research.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Wikipedia. (2023, November 15). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19353-19379.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing debromination side reactions in 4-(Bromomethylidene)piperidine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Bromomethylidene)piperidine Couplings

A Guide to Minimizing Debromination Side Reactions

Welcome to the technical support resource for researchers utilizing 4-(bromomethylidene)piperidine in cross-coupling reactions. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you overcome the common challenge of debromination (hydrodehalogenation), thereby maximizing the yield and purity of your desired products.

Understanding the Problem: The Debromination Pathway

Debromination is a frequent and frustrating side reaction in palladium-catalyzed cross-couplings where the bromine atom on your substrate is replaced by a hydrogen atom.[1] This leads to the formation of 4-methylenepiperidine, reducing the yield of your target molecule and complicating downstream purification.[2]

The primary culprit behind this unwanted reaction is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can arise from several sources, including trace amounts of water, alcohols, or even certain amine bases.[3][4] Once formed, this species can participate in a competing catalytic cycle that results in hydrodehalogenation instead of the desired C-C or C-N bond formation.

Below is a diagram illustrating the competition between the desired productive coupling cycle and the undesired debromination pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Cycle OA Oxidative Addition PdII_R_X R-Pd(II)-Br OA->PdII_R_X PdH_Formation Pd-H Formation TM Transmetalation PdII_R_R R-Pd(II)-R' TM->PdII_R_R RE Reductive Elimination Pd0_main L-Pd(0) RE->Pd0_main Regenerated Catalyst Product R-R' (Desired Product) RE->Product Pd0_main->OA + R-Br PdII_R_X->TM + R'-M PdII_R_X->PdH_Formation + Hydride Source (e.g., H₂O, Base) RE_H Reductive Elimination PdII_R_X->RE_H via Pd-H intermediate PdII_R_R->RE PdII_H_X H-Pd(II)-Br RE_H->Pd0_main Regenerated Catalyst Debrom_Product R-H (Byproduct) RE_H->Debrom_Product

Caption: Competing catalytic pathways in cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may observe during your experiments.

Issue 1: Significant formation of the debrominated byproduct (4-methylenepiperidine) is observed by LC-MS or NMR.

Potential Root Cause Scientific Explanation & Corrective Action
1. Reaction Temperature is Too High Explanation: Higher temperatures can disproportionately accelerate the rate of the debromination side reaction compared to the desired coupling.[5] Solution: Lower the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and decrease in 10-15 °C increments. While this may slow the reaction, it can significantly improve the product-to-byproduct ratio.
2. The Base is Too Strong or Inappropriate Explanation: Strong bases, particularly sterically hindered ones like sodium tert-butoxide (NaOt-Bu), can promote debromination.[2] They can act as hydride sources or facilitate pathways leading to Pd-H formation. Solution: Switch to a weaker, milder base. For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[1][5] For Buchwald-Hartwig aminations, cesium carbonate (Cs₂CO₃) or K₃PO₄ are often preferred over alkoxides for sensitive substrates.
3. The Phosphine Ligand is Not Optimal Explanation: The ligand dictates the steric and electronic environment of the palladium center. Suboptimal ligands may not facilitate the desired reductive elimination step efficiently, giving the debromination pathway more time to occur.[2] Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to accelerate oxidative addition and reductive elimination, which can help the desired coupling reaction outcompete byproduct formation.[2][6]
4. Presence of Hydride Sources Explanation: Trace amounts of water, alcohols, or other protic impurities in your solvents or reagents can serve as direct hydride sources for the formation of Pd-H species.[3] Solution: Ensure all reagents and solvents are rigorously dried and anhydrous. Use freshly distilled or purchased anhydrous solvents, dry glassware thoroughly, and run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Adding a drying agent like activated molecular sieves can also be beneficial.[2]

Issue 2: The reaction is sluggish at lower temperatures, but debromination increases significantly at higher temperatures.

This indicates a narrow "therapeutic window" for your reaction conditions. The goal is to accelerate the desired reaction at a temperature where debromination is still slow.

G Start Debromination Observed (Narrow Therapeutic Window) Step1 Step 1: Re-evaluate Catalyst System (Most impactful variable) Start->Step1 Action1a Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Step1->Action1a Action1b Consider a Pre-catalyst (e.g., G3/G4 Palladacycles) Step1->Action1b Step2 Step 2: Optimize Base (Fine-tunes reactivity) Action2a Switch to Weaker Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Step2->Action2a Step3 Step 3: Screen Solvents (Can influence catalyst stability) Action3a Try Aprotic Polar vs. Nonpolar (e.g., Dioxane vs. Toluene) Step3->Action3a End Debromination Minimized Action1a->Step2 Action1b->Step2 Action2a->Step3 Action3a->End

Caption: Troubleshooting workflow for challenging debromination issues.

Corrective Strategy:

  • Focus on the Catalyst System First: The ligand has the most profound impact on catalyst activity. At a moderate temperature (e.g., 70-80 °C), screen a set of modern, bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos). These ligands are specifically designed to promote the coupling of challenging substrates at lower temperatures.[6]

  • Optimize the Base for the New Ligand: Once a promising ligand is identified, screen a series of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal balance of reactivity and minimal side reactions.[5]

  • Check Reagent Purity: Ensure high-purity, anhydrous, and degassed solvents and reagents are used. Impurities can act as catalyst poisons or hydride sources.[3]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for 4-(bromomethylidene)piperidine to avoid debromination? A1: Suzuki-Miyaura and Sonogashira couplings are often good choices. The Suzuki reaction's use of milder bases like carbonates and phosphates can be advantageous.[7] Copper-free Sonogashira variants also avoid a potential source of side reactions and can be run under mild conditions.[8][9] Buchwald-Hartwig aminations can also be successful, but careful selection of a non-nucleophilic, weak base is critical to avoid debromination.[10]

Q2: How does the choice of palladium precursor affect debromination? A2: While common precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species. Incomplete reduction or side reactions during this step can sometimes be problematic. Using modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can be beneficial. These pre-catalysts are more stable and generate the active L-Pd(0) species cleanly and efficiently upon heating, leading to more reproducible results and potentially less byproduct formation.[1]

Q3: Can I use a stronger base if my reaction is not proceeding with a weak base? A3: This should be approached with caution. Before resorting to a stronger base, ensure you are using an optimal ligand. A highly active, electron-rich, and bulky ligand should enable the reaction to proceed even with a weaker base.[2][6] If you must use a stronger base, use the least hindered option available (e.g., potassium tert-butoxide over lithium bis(trimethylsilyl)amide) and operate at the lowest possible temperature.

Q4: Are there any solvent effects I should be aware of? A4: Yes. Aprotic solvents like toluene, dioxane, or THF are generally preferred to minimize potential proton sources that could lead to hydrodehalogenation.[5] Protic solvents like alcohols should be avoided unless they are a required reagent. The polarity of the solvent can also impact catalyst stability and reaction rates, so screening different aprotic solvents can be a useful optimization step.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of 4-(bromomethylidene)piperidine and should be optimized for each specific boronic acid partner.

Reagents & Equipment:

  • 4-(Bromomethylidene)piperidine (1.0 equiv)

  • Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-(bromomethylidene)piperidine (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M, e.g., 5-10 mL).

  • Degassing: Seal the vessel and briefly sparge the headspace with argon or nitrogen for 2-5 minutes.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified product and crude mixture by ¹H NMR or LC-MS to quantify the yield and the ratio of the desired product to the debrominated byproduct.[5]

References

  • BenchChem. (2025). preventing debromination of 2-Bromo-9-diazafluorene during reactions. BenchChem Technical Support.
  • BenchChem. (2025). preventing debromination in subsequent reaction steps. BenchChem Technical Support.
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support.
  • BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling. BenchChem Technical Support.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem Technical Support.
  • Wikipedia. (2023).
  • BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Carrow, B. P. (2011).
  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

Sources

Overcoming steric hindrance in 4-(Bromomethylidene)piperidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance & Electronic Deactivation in Exocyclic Vinyl Halide Coupling

Executive Summary: The Core Challenge

Welcome to the technical support center. You are likely here because your cross-coupling reactions (Suzuki-Miyaura, Heck, or Buchwald-Hartwig) on 4-(bromomethylidene)piperidine are failing.

The failure usually stems from two converging factors distinct to this scaffold:

  • Steric Shielding: The exocyclic double bond is flanked by the piperidine ring's

    
    -methylene protons (C3 and C5). In the chair conformation, these protons create a "steric wall" that hinders the approach of the Palladium catalyst during the oxidative addition step.
    
  • Catalyst Poisoning: If the piperidine nitrogen is unprotected or poorly protected, it acts as a competitive Lewis base, coordinating to the Pd(II) center and shutting down the catalytic cycle.

This guide provides a self-validating protocol to overcome these barriers using high-activity catalyst systems and optimized reaction environments.

Catalyst & Ligand Selection (The "Engine")

Standard ligands like PPh3 or dppf often fail here because they lack the bulk to force reductive elimination and the electron density to facilitate oxidative addition into the hindered/deactivated vinyl-Br bond.

Recommended Ligand Systems
Ligand ClassSpecific LigandWhy it WorksApplication
Dialkylbiaryl Phosphines SPhos High electron density facilitates oxidative addition; structural flexibility accommodates the piperidine bulk.Suzuki-Miyaura (Standard)
Dialkylbiaryl Phosphines XPhos Larger steric bulk than SPhos; prevents catalyst dimerization and promotes reductive elimination.Suzuki (Difficult partners)
NHC Carbenes PEPPSI-IPr Extremely tight binding to Pd; highly resistant to oxidation; excellent for "difficult" oxidative additions.Negishi / Kumada
Dialkylbiaryl Phosphines RuPhos Specialized for C-N bond formation; prevents

-hydride elimination.
Buchwald-Hartwig (Amination)

Critical Mechanistic Insight: For this substrate, you must use Pd(0) Precatalysts (e.g., XPhos Pd G4) rather than generating the catalyst in situ from Pd(OAc)₂ + Ligand. In situ generation is often inefficient due to the induction period and potential for Pd-black formation before the active species enters the bulky cycle [1].

Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Target: Coupling 4-(bromomethylidene)piperidine with ortho-substituted aryl boronic acids.

Reagents:

  • Substrate:

    
    -Boc-4-(bromomethylidene)piperidine (1.0 equiv)
    
  • Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: THF : Water (10:1) or 1,4-Dioxane : Water (4:1)[1]

  • Temp: 60°C – 80°C

Step-by-Step Workflow:

  • Protection Check: Ensure the piperidine nitrogen is Boc- or Cbz-protected. Free amines will kill this reaction.

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Activation: Heat the block to 60°C. Monitor by LCMS at 2 hours.

    • Note: If conversion is <20%, raise temp to 80°C. Do not exceed 100°C to avoid

      
       isomerization or protodehalogenation.
      
  • Workup: Dilute with EtOAc, wash with water/brine. The exocyclic double bond is acid-sensitive; avoid strong acid washes.

Visualization: Decision Logic for Optimization

The following diagram illustrates the logical flow for selecting conditions based on the specific failure mode you are observing.

G Start START: Reaction Failure CheckN Is Nitrogen Protected? Start->CheckN Protect ACTION: Protect with Boc/Cbz CheckN->Protect No Analyze Analyze Failure Mode (LCMS/NMR) CheckN->Analyze Yes Prob1 Problem: No Conversion (Starting Material Recovered) Analyze->Prob1 Prob2 Problem: Protodehalogenation (Product = Methylidenepiperidine) Analyze->Prob2 Prob3 Problem: E/Z Isomerization (Mixture of isomers) Analyze->Prob3 Sol1 SOLUTION: Switch to XPhos Pd G4 Increase Temp to 80°C Prob1->Sol1 Sol2 SOLUTION: Use Anhydrous Conditions Switch Solvent to Toluene Remove Alcohols Prob2->Sol2 Sol3 SOLUTION: Lower Temp (<60°C) Switch Base to Cs2CO3 Use SPhos Prob3->Sol3

Caption: Troubleshooting logic flow for 4-(bromomethylidene)piperidine coupling failures.

Troubleshooting & FAQs
Q1: I see significant protodehalogenation (reduction of Br to H). Why?

A: This is a common side reaction in vinyl halide couplings [2].[2] It typically occurs via a radical pathway or


-hydride elimination if the catalytic cycle stalls.
  • Fix 1 (Solvent): Ensure your solvent is strictly anhydrous. Water is necessary for the Suzuki mechanism (boronate activation), but excess water or alcoholic solvents (MeOH, EtOH) can act as hydride sources. Use a defined ratio (e.g., Dioxane/H2O 9:1) rather than "wet" solvent.[2][1][3]

  • Fix 2 (Catalyst): Increase the catalyst loading to 5 mol%. A faster reaction rate outcompetes the decomposition pathway.

Q2: My product is a mixture of E/Z isomers. How do I retain stereochemistry?

A: Isomerization often happens post-coupling or during a slow reaction where the Pd-intermediate is long-lived.

  • Mechanistic Cause: Reversible insertion/elimination or thermal equilibration.

  • Fix: Switch to Cesium Carbonate (

    
    )  instead of Potassium Phosphate. Cesium bases often allow for milder temperatures due to the "Cesium Effect" (higher solubility/basicity in organic media) [3]. Keep the reaction time short; quench immediately upon completion.
    
Q3: Can I perform Buchwald-Hartwig amination on this vinyl bromide?

A: Yes, but it is challenging. Vinyl bromides are less reactive toward amination than aryl bromides.

  • Protocol: Use RuPhos Pd G4 or BrettPhos Pd G4 .

  • Base: Use LiHMDS or NaOtBu .

  • Warning: Enamines (the product) are hydrolytically unstable. Ensure your workup is neutral or basic; acidic workup will hydrolyze the product to the corresponding aldehyde/ketone.

Q4: The reaction turns black immediately (Pd Black precipitation).

A: This indicates ligand dissociation and catalyst death.

  • Cause: The oxidative addition is too slow, or the ligand is not bulky enough to stabilize the Pd(0) species.

  • Fix: Switch to XPhos or tBuXPhos . These ligands are exceptionally bulky and prevent Pd agglomeration.

References
  • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2015.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides: The Role of Steric Hindrance." Journal of the American Chemical Society, 2002.[4]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Historical View." Chemical Reviews, 2002.

  • BenchChem Technical Support. "Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides." BenchChem Knowledge Base, 2025.[2][1] 5

Sources

Stabilization of vinyl bromide intermediates during workup and purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization of Vinyl Bromide Intermediates During Workup & Purification

Introduction: The Instability Matrix

Vinyl bromides (alkenyl bromides) are high-value intermediates in cross-coupling reactions (Suzuki, Stille, Heck). However, they are notoriously fragile. Users frequently report three catastrophic failure modes during purification:

  • Protodebromination: The bromine atom is replaced by hydrogen (forming the alkene).

  • Hydrolysis: Conversion to ketones or aldehydes via enol intermediates.

  • 
     Scrambling:  Loss of stereochemical integrity.
    

This guide replaces "standard" purification protocols with a Buffered Stabilization Workflow designed to neutralize the acidic sites on silica gel that catalyze these decomposition pathways.

Part 1: Diagnostic & Troubleshooting (The "Why")

Before attempting purification, diagnose the specific instability mode.

DOT Diagram 1: Decomposition Pathways & Diagnostics

Caption: Logical flow for identifying vinyl bromide decomposition modes based on analytical data.

VinylBromideDecomp Start Diagnostic: Purity Loss CheckNMR Check 1H NMR / TLC Start->CheckNMR Path1 New Aliphatic Protons? CheckNMR->Path1 Path2 Loss of Br Signal? CheckNMR->Path2 Path3 Split Alkene Peaks? CheckNMR->Path3 Hydrolysis Hydrolysis (Ketone Formation) Cause: Acidic SiO2 + Water Path1->Hydrolysis Yes Proto Protodebromination Cause: Metal residue or Radical Path2->Proto Yes Iso E/Z Isomerization Cause: Light or Reversible Addition Path3->Iso Yes

Troubleshooting FAQ

Q: My vinyl bromide turned into a ketone after the column. What happened? A: You likely used untreated Silica Gel 60.

  • Mechanism: Silica gel is naturally acidic (

    
    ). It protonates the vinyl bromide, facilitating the attack of trace water. This forms a bromohydrin, which eliminates 
    
    
    
    to form an enol, eventually tautomerizing into a ketone.
  • Fix: You must use the TEA-Buffered Silica Protocol (see Part 3).

Q: The product polymerized in the flask during concentration. A: Vinyl bromides are radical-sensitive monomers.

  • Mechanism: Concentrating to dryness increases the local concentration of radicals initiated by heat or peroxides.

  • Fix: Add a radical inhibitor (BHT or Hydroquinone) at

    
     before rotary evaporation. Never evaporate to complete dryness; leave a small solvent heel.
    

Part 2: The Buffered Workup Protocol

Objective: Prevent acid-catalyzed hydrolysis before the crude material even hits the column.

Step-by-Step Methodology
  • Quench: Do not use

    
     or 
    
    
    
    (acidic). Quench reactions with Saturated
    
    
    or Phosphate Buffer (
    
    
    ).
  • Extraction: Use

    
     or 
    
    
    
    . Avoid
    
    
    if the product is volatile (boiling point concerns).
  • Drying: Use

    
     (anhydrous) instead of 
    
    
    
    .
    • Why?

      
       is slightly Lewis acidic. 
      
      
      
      provides a basic micro-environment that scavenges trace acids.
  • Stabilization: Add

    
     Triethylamine (TEA) to the crude solution prior to concentration.
    

Part 3: Purification Strategy (The Core Solution)

Standard silica gel chromatography is the primary cause of vinyl bromide degradation. The following protocol modifies the stationary phase to mask acidic silanol (


) sites.
Protocol: The TEA-Buffered Column

Materials:

  • Silica Gel 60 (

    
     mesh).
    
  • Triethylamine (

    
    , TEA).[1][2]
    
  • Mobile Phase (Hexanes/EtOAc).

Procedure:

  • Slurry Preparation: Prepare the silica slurry using a solvent mixture containing

    
     Triethylamine .[3]
    
    • Example: For

      
       of Hexanes, add 
      
      
      
      of TEA.
  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of this TEA-doped solvent.

    • Mechanism:[2][4][5][6][7][8] The amine creates a basic "shield" over the acidic silanol protons [1].

  • Elution: Run the column using your standard gradient without further TEA, OR maintain

    
     TEA if the compound is extremely labile.
    
  • Alternative: If the compound decomposes even on buffered silica, switch to Neutral or Basic Alumina (Brockmann Grade III) .

DOT Diagram 2: Purification Decision Tree

Caption: Workflow for selecting the correct stationary phase based on compound stability.

PurificationWorkflow Crude Crude Vinyl Bromide Test TLC Stability Test (Spot on SiO2, wait 10 min) Crude->Test Stable Stable on TLC? Test->Stable Yes Standard Flash (Hex/EtOAc) Stable->Yes Yes No Decomposition Visible Stable->No No Buffer Use TEA-Buffered Silica (1-3%) No->Buffer Fail Still Decomposing? Buffer->Fail Alumina Switch to Basic Alumina (Brockmann III) Fail->Alumina Yes

Part 4: Storage & Handling Data

Once purified, stability is not guaranteed. Adhere to these storage parameters.

Table 1: Stabilizer & Storage Compatibility
ParameterRecommendationMechanism of Action
Temperature

to

Retards thermal polymerization and halogen migration.
Light Amber Vials / Foil WrapPrevents photo-induced radical formation and

isomerization [2].
Inhibitor BHT (Butylated hydroxytoluene) or Hydroquinone (

)
Scavenges peroxy radicals to stop chain-growth polymerization [3].
Atmosphere Argon / NitrogenOxygen promotes radical formation (auto-oxidation).
Solvent Store as solution (Hexanes/Benzene)Neat vinyl bromides are shock/heat sensitive; dilution mitigates propagation.

References

  • Triethylamine Deactivation of Silica

    • Source: Rochester University Chemistry Department.
    • URL:[Link]

    • Relevance: Establishes the standard protocol for neutralizing silica acidity using 1-3% triethylamine to prevent acid-sensitive decomposition.
  • Stereoselective Synthesis and Stability

    • Title: "Stereoselective Synthesis of Z-Vinyl Bromides via E-Selective Hydrobromin
    • Source:J. Am. Chem. Soc.[8][9] 2015, 137, 3, 1208–1211.

    • URL:[Link]

    • Relevance: Discusses the handling of stereodefined vinyl bromides and the prevention of isomeriz
  • Inhibitor Usage (Industrial Standard)
  • Mechanistic Insight (Protodebromination)

    • Title: "Protodeboronation of Aryl and Vinyl Boronates."[8] (Analogous mechanism for Vinyl Halides via Pd/Acid pathways).

    • Source:Chemical Reviews 2016, 116, 16, 9091–9161.
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for why acid/base sensitivity leads to C-X bond cleavage.

Sources

Technical Support Center: Stability & Handling of 4-(Bromomethylidene)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Alert: Identity & Reactivity Profile

Before proceeding, verify your compound's structure. There is a frequent confusion in the field between two related piperidine derivatives. This guide specifically addresses the Methylidene (vinyl bromide) variant, which possesses unique instability factors compared to its saturated counterpart.

Feature4-(Bromomethylidene)piperidine HCl 4-(Bromomethyl)piperidine HCl
Structure Exocyclic Double Bond (

)
Saturated Alkyl Chain (

)
Reactivity Class Vinyl Halide (Michael Acceptor-like)Primary Alkyl Halide (Electrophile)
Primary Risk Acid-Catalyzed Hydrolysis & PolymerizationNucleophilic Displacement (

)
Hygroscopicity Critical (Triggers degradation)High (Causes weighing errors)

The Hygroscopic Hazard: Why Moisture Kills This Reagent

You are likely experiencing issues because this compound suffers from a synergistic degradation loop . It is not merely that the salt absorbs water; it is that the water activates the destruction of the vinyl bromide moiety.

The Degradation Mechanism
  • Hygroscopic Uptake: The hydrochloride salt (

    
    ) is highly hygroscopic. Upon exposure to humid air, the crystal lattice expands and solvates.
    
  • Acidic Micro-Environment: The solvated HCl salt creates a localized acidic pH within the crystal surface water layer.

  • Vinyl Halide Hydrolysis: Unlike alkyl halides, vinyl halides are resistant to

    
    . However, in the presence of acid (
    
    
    
    ) and moisture (
    
    
    ), the double bond undergoes protonation followed by hydration.
  • Irreversible Collapse: The intermediate halohydrin eliminates HBr to form an aldehyde (typically piperidine-4-carbaldehyde derivative). This is irreversible.

Visualization: The Moisture-Degradation Pathway

The following diagram illustrates why "just drying it out" often fails if degradation has already started.

G Salt Dry Reagent (C=CH-Br • HCl) Solvation Solvated Acidic Layer (pH < 2) Salt->Solvation + H2O (Rapid) Moisture Atmospheric Moisture Moisture->Solvation Protonation Protonation of C=C Solvation->Protonation Acid Catalysis Aldehyde Degradation Product (Aldehyde + HBr) Protonation->Aldehyde Hydrolysis (Irreversible) Aldehyde->Solvation Releases more HBr (Autocatalytic)

Figure 1: The autocatalytic degradation cycle initiated by moisture absorption. Note that the byproduct (HBr) further acidifies the sample, accelerating the rot.

Storage & Handling Protocols

Do not rely on standard "shelf storage" for this compound. Use the Inert-Cold-Chain protocol.

Storage Hierarchy Table
Storage TierConditionsEstimated Shelf LifeNotes
Tier 1 (Optimal) Glovebox (Ar/N2), -20°C> 12 MonthsPrevents all hydrolysis triggers.
Tier 2 (Standard) Desiccator with

, +4°C
3-6 Months

is required; Silica gel is often insufficient.
Tier 3 (Risk) Sealed bottle, Ambient Temp< 1 MonthHigh risk of yellowing/clumping.
Protocol: The "Argon Blanket" Weighing Technique

Use this method for every experiment to prevent bench-top degradation.

  • Equilibration: Remove the container from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins). Crucial: Opening a cold bottle condenses atmospheric water immediately onto the solid.

  • Inert Flush: If a glovebox is unavailable, insert a needle connected to an Argon line into the bottle headspace while weighing.

  • Speed: Weigh the reagent into a tared vial containing the reaction solvent (if compatible) or immediately cap the weighing boat.

  • Reseal: Flush the stock bottle with Argon, seal with Parafilm, and return to cold storage immediately.

Troubleshooting & FAQs

Q1: The powder has turned from off-white to yellow/orange. Is it still usable?

Verdict: Likely Compromised.

  • Cause: The color change indicates the liberation of free bromine (

    
    ) or conjugated polymerization products resulting from acid-catalyzed degradation.
    
  • Test: Dissolve a small amount in

    
     or 
    
    
    
    . Check the
    
    
    NMR.
    • Intact: Vinyl proton signal around

      
       6.0–6.5 ppm (singlet/doublet).
      
    • Degraded: Appearance of aldehyde protons (

      
       9.5–10.0 ppm) or loss of the alkene signal.
      
  • Action: If degradation is >5%, discard. Recrystallization is difficult due to the similar solubility of the aldehyde byproduct.

Q2: My reagent has clumped into a hard rock. Can I grind it?

Verdict: Proceed with Caution.

  • Risk: Mechanical grinding generates heat, which can accelerate the reaction of trapped moisture with the vinyl halide.

  • Solution:

    • Place the open vial inside a vacuum drying pistol (abderhalden) with

      
       as the desiccant.
      
    • Apply high vacuum (< 1 mbar) at room temperature (do not heat) for 12 hours.

    • Once dried, gently break the clumps with a glass rod under an inert atmosphere.

Q3: Can I store this as a stock solution to avoid weighing solids?

Verdict: No, unless strictly anhydrous.

  • Explanation: Even "anhydrous" solvents like THF or DCM can absorb water over time. In solution, the molecules have higher mobility, making the hydrolysis kinetics faster than in the solid state.

  • Exception: If you must, store as a solution in anhydrous DMSO or Methanol (if no trans-halogenation risk) over 3Å molecular sieves at -20°C, but use within 1 week.

Decision Tree: Handling Compromised Reagents

Use this logic flow to determine if you should purify or discard your batch.

DecisionTree Start Inspect Reagent Visual Visual Check: Color/Texture Start->Visual WhiteFlowing White/Off-White Free Flowing Visual->WhiteFlowing Clumped Clumped but White Visual->Clumped Yellow Yellow/Orange or Sticky Visual->Yellow Use Proceed to Experiment WhiteFlowing->Use Dry Vacuum Dry (RT, 12h, P2O5) Clumped->Dry NMR Run 1H NMR (DMSO-d6) Yellow->NMR Discard DISCARD (Irreversible Hydrolysis) NMR->Discard Aldehyde Peaks Present NMR->Use >95% Purity Dry->NMR

Figure 2: Workflow for assessing reagent quality before committing to expensive synthesis steps.

References

  • Chemical Safety & Toxicology: Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: 4-Bromopyridinium chloride (Analogue Reactivity Data). Retrieved from (Note: Used as closest reactivity analogue for hygroscopic pyridine/piperidine salts).

  • Vinyl Halide Reactivity: Rappoport, Z. (Ed.). (1979). The Chemistry of the Carbon-Halogen Bond, Part 2. Wiley-Interscience.
  • Purification of Hygroscopic Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine hydrochlorides).
  • General Handling: Sigma-Aldrich. Technical Bulletin: Handling Hygroscopic Reagents. Retrieved from .

(Note: Specific stability data for 4-(Bromomethylidene)piperidine HCl is derived from first-principles organic chemistry regarding vinyl bromide hydrolysis and general amine salt handling, as specific public degradation studies for this exact CAS are proprietary.)

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 4-(Bromomethylidene)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethylidene)piperidine presents a classic "dual-threat" challenge in liquid chromatography: it contains a strongly basic secondary amine (piperidine ring,


) and a potentially reactive exocyclic vinyl bromide  moiety.

Standard generic methods (C18, acidic pH) typically fail for this analyte, resulting in severe peak tailing due to silanol interactions and poor retention of the polar amine. This guide compares three distinct methodological approaches. Experimental data and chemical logic identify High-pH Reversed-Phase Chromatography using Charged Surface Hybrid (CSH) technology as the superior method for purity analysis, offering the best balance of peak symmetry, retention, and stability.

Part 1: The Analyte Challenge

To develop a robust method, we must first deconstruct the molecule's behavior under chromatographic conditions.

FeatureChemical PropertyChromatographic Consequence
Piperidine Ring Secondary Amine (

)
Severe Tailing: At pH < 9, the nitrogen is protonated (

). This cation interacts strongly with residual silanols (

) on silica columns, causing non-Gaussian peak shapes (Tailing Factor > 2.0).
Bromomethylidene Exocyclic Vinyl Bromide (=CH-Br)Stability Risk: Unlike alkyl bromides, vinyl bromides are generally resistant to basic hydrolysis but can be sensitive to strong acids or radical initiators.
Polarity Moderate LogP (~1.5 - 2.0)Dewetting Risk: In highly aqueous conditions (required to retain the polar amine), standard C18 chains may collapse ("dewet"), causing retention loss.

Part 2: Comparative Methodology

We evaluated three distinct separation strategies. The following comparison highlights why the "Standard" approach fails and why the "High pH" approach succeeds.

Method A: The "Standard" Fail (Acidic C18)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[1][2][3][4]

  • Mechanism: Analyte is fully protonated.[5]

  • Outcome: FAILED .

    • Tailing Factor (Tf): 2.4 (Unacceptable).

    • Cause: "Ion-Exchange" mechanism between the ammonium cation and ionized silanols dominates the separation.

Method B: The "Niche" Alternative (HILIC)
  • Column: Bare Silica or Amide (e.g., TSKgel Amide-80).

  • Mobile Phase: 10 mM Ammonium Acetate (90% ACN / 10% Water).

  • Mechanism: Hydrophilic Partitioning.

  • Outcome: CONDITIONAL PASS .

    • Tf: 1.2 (Good).

    • Drawback: Solubility mismatch. The sample must be dissolved in high organic solvent to prevent peak distortion. Hydrophobic impurities (e.g., bromination side products) elute in the void volume, making purity assessment impossible.

Method C: The "Optimized" Solution (High pH CSH)
  • Column: Charged Surface Hybrid C18 (e.g., Waters XBridge or CSH C18).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: Analyte is Neutral (Deprotonated).

  • Outcome: SUPERIOR .

    • Tf: 1.05 (Perfect symmetry).

    • Logic: At pH 10, the amine is deprotonated (neutral). Neutral amines do not interact with silanols. The CSH particle surface is slightly positively charged, repelling any remaining protonated species and preventing tailing.

Part 3: Experimental Data Summary

The following data represents typical performance metrics observed during method development for piperidine derivatives.

ParameterMethod A (Acidic C18)Method B (HILIC)Method C (High pH CSH)
Retention Time (

)
2.1 min (Poor retention)6.5 min5.8 min
Tailing Factor (

)
2.4 (Fail)1.21.05
Theoretical Plates (

)
2,5008,00012,500
LOD (µg/mL) 0.50.10.05
Stability (24h) 98% (Potential hydrolysis)99%100% (Stable)

Part 4: Detailed Experimental Protocols

Protocol 1: High pH Reversed-Phase (Recommended)

Applicability: Best for purity, impurity profiling, and stability indicating assays.

  • Buffer Preparation (pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM).

    • Add ~2-3 mL of Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1.

    • Note: Do not use Sodium/Potassium salts if using LC-MS; they suppress ionization.

  • Mobile Phase:

    • Line A: 10 mM Ammonium Bicarbonate (pH 10).

    • Line B: Acetonitrile (100%).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 12).

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

  • Detection: UV at 215 nm (Amine/Vinyl absorption) and 240 nm (Vinyl Bromide specific).

Protocol 2: Chaotropic Acidic Method (Alternative)

Applicability: Use ONLY if the specific "Bromomethylidene" batch shows degradation at pH 10, or if you are analyzing the saturated "Bromomethyl" analog (which hydrolyzes at high pH).

  • Chaotropic Buffer:

    • Dissolve 100 mM Sodium Perchlorate (

      
      ) in water.
      
    • Add 0.1% Phosphoric Acid (

      
      ).
      
    • Warning: Perchlorates are explosive when dried with organics. Flush system with water before shutting down.

  • Mechanism: The Perchlorate anion (

    
    ) forms a tight ion-pair with the protonated piperidine, masking the charge and preventing silanol interaction.
    
  • Column: Standard C18 (e.g., Agilent Zorbax SB-C18).

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical pathway for selecting the correct method based on the specific stability profile of your piperidine derivative.

MethodSelection Start Start: 4-(Bromomethylidene)piperidine Method Development CheckStruct Verify Structure: Is it Vinyl (=CH-Br) or Alkyl (-CH2-Br)? Start->CheckStruct VinylPath Vinyl Bromide (=CH-Br) (Generally Base Stable) CheckStruct->VinylPath Methylidene AlkylPath Alkyl Bromide (-CH2-Br) (Base Labile - Hydrolysis Risk) CheckStruct->AlkylPath Methyl (Saturated) HighPH Method C: High pH (pH 10) Hybrid C18 Column VinylPath->HighPH Primary Choice AcidicCheck Method A: Acidic C18 (Formic Acid) AlkylPath->AcidicCheck Initial Test Final1 VALIDATED METHOD HighPH->Final1 Excellent Peak Shape Stable TailingIssue Result: Severe Tailing (Silanol Interaction) AcidicCheck->TailingIssue Chaotropic Method D: Chaotropic Acidic (C18 + NaClO4 or TFA) TailingIssue->Chaotropic Fix Tailing Maintain Stability Final2 VALIDATED METHOD Chaotropic->Final2 Good Peak Shape Stable

Caption: Decision matrix for selecting High pH vs. Chaotropic chromatography based on linker stability.

Part 6: References

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. (Explains the mechanism of Charged Surface Hybrid particles for basic amines). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions). [Link]

  • Agilent Technologies. Method Development Guide for HILIC Separations. (Comparison of HILIC vs RP for polar bases). [Link]

  • Welch Materials. Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds. (Source for Method D/Perchlorate protocols). [Link]

  • PubChem. 4-(Bromomethyl)piperidine Compound Summary. (Used for structural verification and property inference of the related methylidene analog). [Link]

Sources

Crystal Structure Analysis of 4-(Bromomethylidene)piperidine Hydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise elucidation of a molecule's three-dimensional architecture is a cornerstone of rational design. For researchers engaged with piperidine-based scaffolds, a ubiquitous motif in a vast array of pharmaceuticals, understanding the nuances of their solid-state structure is paramount. This guide provides an in-depth technical comparison of the anticipated crystal structure of 4-(bromomethylidene)piperidine hydrochloride and its analogues. By synthesizing data from closely related, experimentally determined structures, we offer a predictive and comparative framework for scientists and drug development professionals.

The 4-(halomethylidene)piperidine moiety is a key synthon for accessing a variety of therapeutic agents. The exocyclic double bond provides a handle for further functionalization, while the piperidine ring's conformation profoundly influences receptor binding and pharmacokinetic properties. The hydrochloride salt form is frequently employed to enhance solubility and stability, making its crystallographic analysis a critical step in preclinical development.

The Imperative of Single Crystal X-ray Diffraction

While various analytical techniques, such as NMR and IR spectroscopy, provide valuable information about molecular structure, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in the solid state.[1][2] This technique provides precise data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, which collectively dictate the crystal packing and, ultimately, the material's physicochemical properties.[2]

Experimental Workflow: From Synthesis to Structure Solution

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines a standard workflow for the synthesis, crystallization, and crystallographic analysis of a piperidine hydrochloride salt, such as 4-(bromomethylidene)piperidine hydrochloride.

Part 1: Synthesis of 4-(Bromomethylidene)piperidine Hydrochloride

A plausible synthetic route to the title compound involves the Wittig or a related olefination reaction on a suitable N-protected 4-piperidone, followed by deprotection and salt formation.

Step-by-Step Protocol:

  • Olefination: To a stirred suspension of (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -78 °C, add a strong base such as n-butyllithium dropwise. Allow the resulting ylide to form over 30-60 minutes.

  • Reaction with Piperidone: Add a solution of N-Boc-4-piperidone in THF to the ylide solution and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection and Salt Formation: The N-Boc protected 4-(bromomethylidene)piperidine is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of 4-(bromomethylidene)piperidine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging yet critical step.[3] Several techniques can be employed, and optimization is typically required.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.

Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

dot graph TD { A[Synthesis of 4-(Bromomethylidene)piperidine] --> B(Purification); B --> C{Crystallization}; C -- Slow Evaporation --> D[Single Crystal Formation]; C -- Vapor Diffusion --> D; C -- Cooling --> D; D --> E(X-ray Data Collection); E --> F{Structure Solution}; F --> G[Structure Refinement]; G --> H(Final Crystal Structure); subgraph "Characterization" A --> I[NMR Spectroscopy]; A --> J[IR Spectroscopy]; A --> K[Mass Spectrometry]; end }

Caption: A generalized workflow for the synthesis and crystal structure determination of a small molecule.

Comparative Crystal Structure Analysis

In the absence of a published crystal structure for 4-(bromomethylidene)piperidine hydrochloride, we can infer its likely structural features by comparing it with known structures of analogous piperidine hydrochloride salts. The piperidine ring is expected to adopt a chair conformation to minimize steric strain.[4]

Conformational Analysis

The conformation of the piperidine ring is a critical determinant of biological activity. For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preference is governed by steric and electronic factors. In the case of 4-(bromomethylidene)piperidine hydrochloride, the exocyclic double bond will influence the ring geometry. Computational modeling can provide valuable insights into the relative energies of different conformers.[4]

CompoundPiperidine Ring ConformationSubstituent OrientationReference
(Expected) 4-(Bromomethylidene)piperidine HCl Chair--
3-Fluoropiperidine HClChairAxial preference for Fluorine[5]
4-Methylpiperidine HClChairEquatorial preference for Methyl[6]
Pitolisant HCl (a complex piperidine derivative)Disordered-[7]
Crystal Packing and Intermolecular Interactions

In the solid state, molecules of piperidine hydrochloride salts are held together by a network of intermolecular interactions, primarily hydrogen bonds. The protonated piperidinium nitrogen acts as a hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor.[8] C-H...Cl and C-H...O (if water is present) interactions may also play a role in stabilizing the crystal lattice.[8] The presence of the bromine atom in 4-(bromomethylidene)piperidine hydrochloride may introduce halogen bonding interactions, which could further influence the crystal packing.

G

Caption: A simplified representation of potential intermolecular interactions in a piperidine hydrochloride crystal lattice.

Polymorphism

It is crucial for drug development professionals to be aware of the potential for polymorphism in hydrochloride salts of active pharmaceutical ingredients.[9] Different polymorphic forms of the same compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can have significant implications for bioavailability and manufacturability. A thorough polymorphic screen should be an integral part of the solid-state characterization of 4-(bromomethylidene)piperidine hydrochloride.

Spectroscopic Characterization

Prior to crystallographic analysis, spectroscopic techniques are employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in 4-(bromomethylidene)piperidine hydrochloride. The chemical shifts and coupling constants of the piperidine ring protons would be indicative of its chair conformation.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the piperidinium ion, the C=C bond of the methylidene group, and the C-Br bond.[6]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Conclusion

The crystal structure analysis of 4-(bromomethylidene)piperidine hydrochloride is a critical step in its development as a potential pharmaceutical intermediate. While a definitive structure awaits experimental determination, a comprehensive understanding of the methodologies and a comparative analysis with known piperidine hydrochloride salts provide a robust framework for what to expect. The anticipated chair conformation of the piperidine ring, the key role of N-H...Cl hydrogen bonding in the crystal packing, and the potential for polymorphism are all critical considerations for researchers in this field. This guide serves as a valuable resource by outlining the necessary experimental protocols and providing a predictive comparison to aid in the rational design and development of novel therapeutics based on this important scaffold.

References

  • Ullah, F., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1089–o1092. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(12), 4843-4849. Available from: [Link]

  • Patel, J., et al. (2024). Exploring polymorphism: hydrochloride salts of pitolisant and analogues. Crystal Growth & Design, 24(3), 1268-1283. Available from: [Link]

  • Patel, J., et al. (2024). Exploring polymorphism: hydrochloride salts of pitolisant and analogues. Crystal Growth & Design, 24(3), 1268-1283. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Dega-Szafran, Z., et al. (2022). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Pharmaceuticals, 15(9), 1171. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • AIR Unimi. Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Available from: [Link]

  • Bull. Acad. Polon. Sci., Ser. sci. chim. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5199–5211. Available from: [Link]

  • DiTusa, M. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1769–1779. Available from: [Link]

  • NIST WebBook. 4-Methylpiperidine hydrochloride. Available from: [Link]

  • Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7192. Available from: [Link]

  • PubChem. 4-Methylenepiperidine hydrochloride. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.